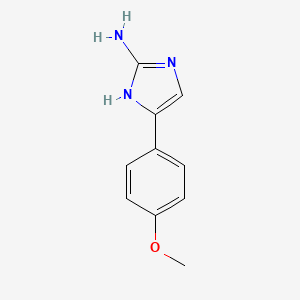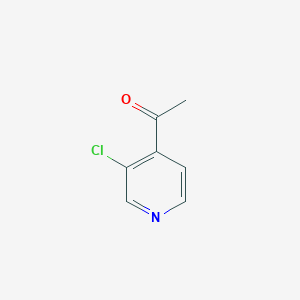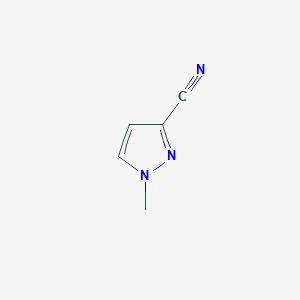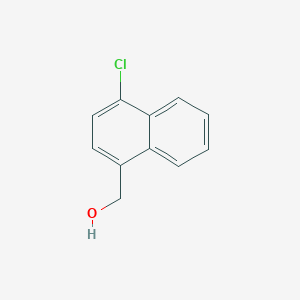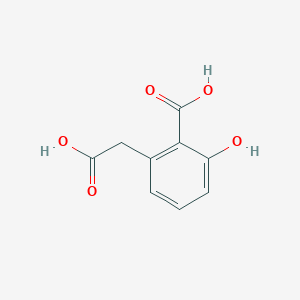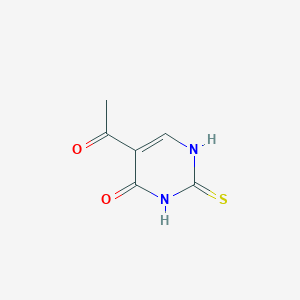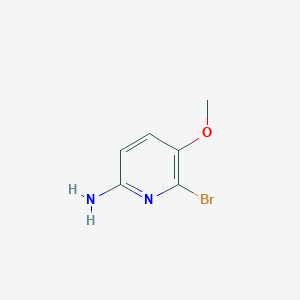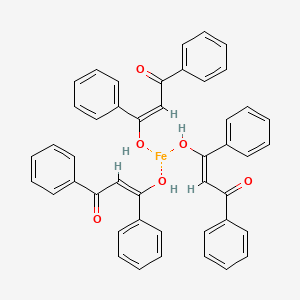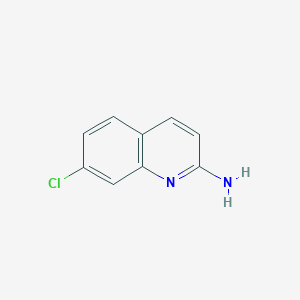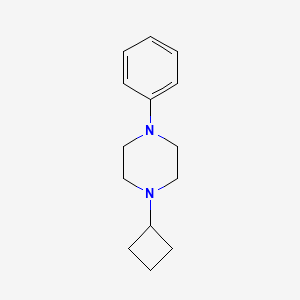
1-Cyclobutyl-4-phenylpiperazine
Overview
Description
1-Cyclobutyl-4-phenylpiperazine is a cyclic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and biological activities. The compound has a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol .
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives, in general, interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways .
Result of Action
Piperazine derivatives are known to have a wide range of effects depending on their specific structure and target .
Action Environment
It is generally important to consider factors such as ph, temperature, and the presence of other substances when considering the action of a compound .
Biochemical Analysis
Biochemical Properties
1-Cyclobutyl-4-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the androgen receptor, forming stable complexes through hydrogen, electrostatic, and hydrophobic bond interactions . These interactions are crucial for its role as a potential anti-proliferative agent against prostate cancer cell lines . Additionally, this compound has been studied for its potential as an intestinal permeation enhancer, affecting mitochondrial and plasma membrane potentials in Caco-2 cells .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . This compound also affects transepithelial electrical resistance (TEER) and the permeability of paracellular markers, indicating its role in enhancing intestinal permeability . Furthermore, this compound has demonstrated anti-proliferative activity against prostate cancer cell lines, suggesting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It forms stable complexes with the androgen receptor through hydrogen, electrostatic, and hydrophobic bond interactions . These interactions are essential for its anti-proliferative activity against prostate cancer cell lines. Additionally, this compound affects mitochondrial and plasma membrane potentials, which are crucial for its role as an intestinal permeation enhancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce concentration-dependent decreases in TEER and increases in permeability without causing histological damage . These effects are essential for its potential use as an intestinal permeation enhancer.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it has been observed to cause changes in mitochondrial and plasma membrane potentials, indicating potential toxic or adverse effects . At lower doses, it has shown promise as an intestinal permeation enhancer and anti-proliferative agent . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in biochemical reactions. Studies have shown that this compound can affect mitochondrial and plasma membrane potentials, which are crucial for its role as an intestinal permeation enhancer .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are crucial for its role as an intestinal permeation enhancer and anti-proliferative agent . Understanding the transport and distribution of this compound is essential for determining its therapeutic potential and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals are essential for its role as an intestinal permeation enhancer and anti-proliferative agent . Understanding the subcellular localization of this compound is crucial for determining its therapeutic potential and safety.
Preparation Methods
The synthesis of 1-Cyclobutyl-4-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Cyclobutyl-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Cyclobutyl-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a permeation enhancer in intestinal mucosae.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Cyclobutyl-4-phenylpiperazine can be compared to other piperazine derivatives such as 1-phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique cyclobutyl group in this compound distinguishes it from other derivatives, potentially contributing to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
1-cyclobutyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBIUPDHPUVLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442760 | |
| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835916-78-4 | |
| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



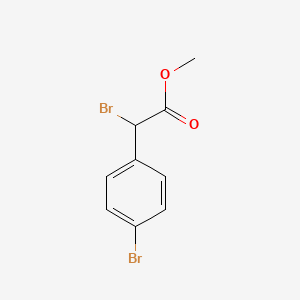
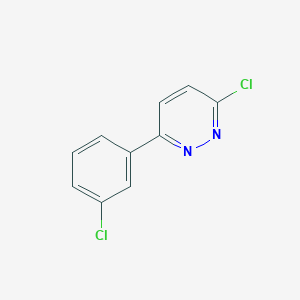
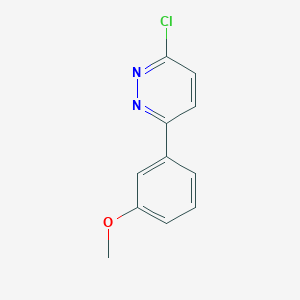
![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)
